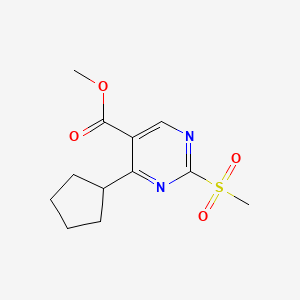

Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC20144494

Molecular Formula: C12H16N2O4S

Molecular Weight: 284.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O4S |

|---|---|

| Molecular Weight | 284.33 g/mol |

| IUPAC Name | methyl 4-cyclopentyl-2-methylsulfonylpyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C12H16N2O4S/c1-18-11(15)9-7-13-12(19(2,16)17)14-10(9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 |

| Standard InChI Key | XWLMHUNDFREGNN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN=C(N=C1C2CCCC2)S(=O)(=O)C |

Introduction

Structural Characteristics and Molecular Identity

Core Chemical Features

The compound’s IUPAC name, methyl 4-cyclopentyl-2-methylsulfonylpyrimidine-5-carboxylate, reflects its pyrimidine backbone substituted at the 4-position with a cyclopentyl group and at the 2-position with a methylsulfonyl moiety. The 5-position is esterified with a methyl carboxylate group. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.33 g/mol |

| SMILES | COC(=O)C1=CN=C(N=C1C2CCCC2)S(=O)(=O)C |

| InChIKey | XWLMHUNDFREGNN-UHFFFAOYSA-N |

The cyclopentyl group introduces steric bulk, potentially influencing binding interactions in biological systems, while the methylsulfonyl group enhances electrophilicity and hydrogen-bonding capacity .

Structural Analogues and Derivatives

Comparative analysis with related compounds highlights its distinctiveness:

The sulfonyl group in the target compound increases oxidation state and polarity compared to thioether analogs, potentially altering solubility and reactivity .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no explicit synthesis of methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate is documented, plausible pathways can be inferred from analogous procedures :

-

Nucleophilic Substitution: Reacting 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with cyclopentylamine in tetrahydrofuran (THF) and triethylamine yields the 4-cyclopentylamino intermediate.

-

Oxidation of Thioether to Sulfonyl: Treating the intermediate with an oxidizing agent (e.g., meta-chloroperbenzoic acid) converts the methylthio (-SMe) group to methylsulfonyl (-SO₂Me) .

Critical parameters include temperature control (-10°C for reduction steps) and stoichiometric ratios to minimize side reactions .

Characterization Data

Spectral data for structurally similar compounds provide insights:

-

NMR: Peaks near δ 8.60 ppm (pyrimidine C-H), δ 4.30 ppm (ester -OCH₂), and δ 2.50 ppm (methylsulfonyl -SO₂CH₃) align with expectations .

-

Mass Spectrometry: A molecular ion peak at m/z 284.33 confirms the molecular weight .

Physicochemical Properties

Solubility and Stability

The methyl ester and sulfonyl groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMSO, THF) but limited aqueous solubility. Stability under acidic or basic conditions remains uncharacterized, though sulfonyl derivatives generally resist hydrolysis compared to esters .

Crystallography and Conformational Analysis

X-ray crystallography data are unavailable, but computational models predict a planar pyrimidine ring with the cyclopentyl group adopting a chair-like conformation to minimize steric strain .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume